molecular formula C6H6N2O3 B2512972 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 1522963-96-7

4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B2512972
CAS No.: 1522963-96-7
M. Wt: 154.125
InChI Key: MMFKCRSYUIQPJG-UHFFFAOYSA-N
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Description

4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, with various substituents attached to it.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as xanthine oxidase, which is involved in the catabolism of purines to uric acid . The compound binds to the active site of xanthine oxidase, inhibiting its activity and thereby reducing the production of uric acid. This interaction is primarily mediated through hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In particular, this compound has been observed to influence cell signaling pathways and gene expression. By inhibiting xanthine oxidase, it reduces oxidative stress within cells, as the enzyme is a significant source of reactive oxygen species (ROS). This reduction in ROS levels can lead to decreased cellular damage and improved cell function . Additionally, the compound has been shown to modulate the expression of genes involved in oxidative stress responses and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of xanthine oxidase involves binding to the enzyme’s active site, where it forms hydrogen bonds with residues such as Glu802 and Arg880 . This binding prevents the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. Additionally, the compound may influence other enzymes and proteins involved in oxidative stress and inflammation through similar binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under physiological conditions, maintaining its inhibitory activity over extended periods. It may undergo degradation under certain conditions, such as extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase and reduces uric acid levels without significant adverse effects . At higher doses, it may cause toxicity, including liver and kidney damage, due to excessive inhibition of xanthine oxidase and accumulation of its substrates . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biochemical effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to purine catabolism. It interacts with enzymes such as xanthine oxidase and aldehyde oxidase, influencing the levels of metabolites like hypoxanthine, xanthine, and uric acid . The compound’s inhibition of these enzymes can alter metabolic flux and reduce the production of reactive oxygen species, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the liver and kidneys, where xanthine oxidase is predominantly expressed . The compound’s distribution is influenced by its physicochemical properties, including solubility and stability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with xanthine oxidase and other enzymes involved in purine metabolism . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects on target enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of urea with β-ketoesters in the presence of a catalyst. One common method is the Biginelli reaction, which involves the reaction of ethyl acetoacetate, urea, and an aldehyde under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the dihydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or Brønsted acids are often employed to improve the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce 4-methyl-6-hydroxy-1,6-dihydropyrimidine-5-carboxylic acid.

Scientific Research Applications

4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 4 and carboxylic acid group at position 5 contribute to its activity as a xanthine oxidase inhibitor, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-4(6(10)11)5(9)8-2-7-3/h2H,1H3,(H,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFKCRSYUIQPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522963-96-7
Record name 4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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